2-(benzoylamino)-N-2-pyridinyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Overview
Description
This compound is a thiophene carboxamide derivative . Thiophene carboxamides are known to exhibit potent growth inhibitory effects against human cancer cell lines by inhibiting mitochondrial complex I .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives involves various steps. In one study, analogs were synthesized with short alkyl chains instead of the n-dodecyl group in the tail part . The synthesis process involved several lithiation reactions carried out at varying temperatures based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives is characterized by a long hydrocarbon chain, one to three adjacent or non-adjacent 2,5-tetrahydrofuran (THF) moieties at the center of the molecule, and an unsaturated lactone ring moiety at the end of the molecule .Chemical Reactions Analysis
Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . These approaches require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .Physical and Chemical Properties Analysis
Thiophene is considered to be a structural alert with formula C4H4S, chemical name is thiacyclopentadiene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is − 38 °C .Mechanism of Action
Thiophene carboxamide derivatives show potent antitumor activity through the inhibition of mitochondrial complex I . They trigger the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses to achieve valid antitumor efficacy .
Future Directions
Thiophene carboxamide derivatives have shown promising developments towards new technologies in electronics and a wide variety of applications including agrochemical and pharmaceutical fields . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
2-benzamido-N-pyridin-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-20(15-9-3-1-4-10-15)25-22-19(16-11-5-2-6-12-17(16)28-22)21(27)24-18-13-7-8-14-23-18/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,25,26)(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWALMTZTPJNLJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=N3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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